N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-20-12-14-21(15-13-20)30-27(32)19-35-26-18-31(24-10-6-4-8-22(24)26)17-16-29-28(33)23-9-5-7-11-25(23)34-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXPKFICFZOBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuropharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Indole moiety : Known for its role in various biological activities.
- Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.
- Benzamide group : Often associated with pharmacological activity.
The molecular formula is C23H26N2O3S, with a molecular weight of approximately 426.53 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it could target kinases or proteases that play critical roles in tumor growth.
- Receptor Modulation : Its structural features suggest potential interactions with various receptors, including those involved in neurotransmission and inflammation.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their protective effects against cellular damage.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 15.4 | Apoptosis induction |
| Compound B | MCF7 (Breast Cancer) | 10.7 | Cell cycle arrest |
| Target Compound | HeLa (Cervical Cancer) | 12.5 | Enzyme inhibition |
These findings suggest that the target compound may possess similar anticancer properties, warranting further investigation into its efficacy and mechanisms.
Neuropharmacological Effects
In addition to anticancer properties, this compound has been evaluated for its neuropharmacological effects. Preliminary studies indicate potential anticonvulsant activity, as evidenced by:
| Study | Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| Study 1 | Picrotoxin-induced seizures | 20 | Significant reduction in seizure duration |
| Study 2 | PTZ model | 25 | Increased latency to seizure onset |
These results highlight the compound's potential as a therapeutic agent in neurological disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Indole Core : Utilizing Fischer indole synthesis.
- Thioether Formation : Reaction with thiol compounds.
- Benzamide Coupling : Final coupling reactions to form the complete structure.
Each step can be optimized for yield and purity, which is crucial for subsequent biological testing.
Case Studies
Several case studies have explored the biological activity of related compounds:
-
Case Study on Anticancer Activity : A derivative exhibited an IC50 value of 8 µM against breast cancer cells, showing promise as a lead compound for further development.
"The structural modifications significantly enhanced the cytotoxicity against cancer cell lines" .
-
Neuropharmacology Research : A related indole derivative demonstrated significant anticonvulsant activity in animal models, suggesting the potential for developing new treatments for epilepsy.
"The findings support further exploration into indole-based compounds for neurological applications" .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Stability Profiles
- Target Compound : The presence of a methoxybenzamide group may enhance metabolic stability compared to compounds with ester linkages (e.g., [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2,4-dimethoxybenzoate, CAS 733788-88-0 ). The thioether linkage could reduce oxidative susceptibility relative to disulfides .
- Thiazol Derivatives (e.g., CAS 923226-70-4) : Thiazol rings often improve bioavailability but may increase hydrophobicity. The furan carboxamide in this analog could alter binding specificity compared to the target’s benzamide .
- Isatin-Thiosemicarbazones (e.g., ) : These compounds exhibit tautomerism (thione-thiol equilibrium), which the target avoids due to its stable thioether bond. This difference may impact solubility and membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Thioether formation : Coupling of indole derivatives with thiol-containing intermediates via nucleophilic substitution or radical-mediated reactions.
- Amide bond formation : Use of coupling agents like EDC/HOBt or carbodiimides to link the 4-ethylphenylamino moiety to the oxoethyl group .
- Indole functionalization : Alkylation or palladium-catalyzed cross-coupling to introduce the ethyl-methoxybenzamide side chain. Reaction progress is monitored by TLC, with purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms regiochemistry and substituent positions. For example, indole protons appear as singlet peaks in the aromatic region (δ 7.0–8.0 ppm), while methoxy groups show singlets at δ ~3.8 ppm .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns. High-resolution MS is critical for distinguishing isomers .
Q. What initial biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
- Anti-inflammatory testing : Inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
- Cytotoxicity assays : MTT or resazurin-based viability tests on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) for cross-coupling steps. Ligands like XPhos may enhance efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing agents (e.g., formic acid) stabilize reactive species in reductive cyclizations .
- Temperature control : Reflux conditions (e.g., 80–100°C) for thioether formation, with lower temperatures (<50°C) for acid-sensitive steps .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across independent labs.
- Structural analogs : Synthesize and test derivatives (e.g., replacing the 4-ethylphenyl group with halogenated analogs) to isolate structure-activity relationships (SAR) .
- Mechanistic studies : Use fluorescence polarization or SPR (surface plasmon resonance) to confirm target binding specificity, reducing false positives from assay artifacts .
Q. What computational approaches predict the compound’s molecular targets and binding modes?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, bacterial topoisomerases). The methoxy group may occupy hydrophobic pockets, while the indole scaffold engages π-π stacking .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) and hydrogen bond occupancy .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
Q. How can researchers analyze the SAR of analogs with modified substituents?
- Methodological Answer :
- Substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on antimicrobial potency .
- Bioisosteric replacement : Substitute the indole core with benzimidazole or thienopyrimidine scaffolds to evaluate metabolic stability .
- Pharmacophore mapping : Use MOE or Phase software to identify critical hydrogen bond acceptors (e.g., amide carbonyl) and hydrophobic regions driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
